molecular formula C14H7F3N6O5 B2884039 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-44-4

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2884039
CAS No.: 343373-44-4
M. Wt: 396.242
InChI Key: YTQIQHSBYSSTJK-UHFFFAOYSA-N
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Description

This compound is a triazol-3-one derivative characterized by a 2,6-dinitro-4-(trifluoromethyl)phenyl group at position 2 and a 2-pyridinyl substituent at position 4 of the triazolone ring. Such structural features are common in agrochemicals and pharmaceuticals, particularly in herbicides and antifungal agents, due to their ability to interfere with enzymatic processes .

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N6O5/c15-14(16,17)8-5-9(22(25)26)12(10(6-8)23(27)28)21-13(24)20(7-19-21)11-3-1-2-4-18-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQIQHSBYSSTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Halogenated Aryl Precursor

The synthesis begins with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, a commercially available building block. This compound serves as the electrophilic partner in cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nitro and trifluoromethyl groups, which activate the chloro substituent toward oxidative addition with palladium catalysts.

Boronic Acid/Esters of the Triazolone-Pyridine Core

The triazolone-pyridine fragment requires functionalization with a boronic acid or ester. In one approach, 4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is modified via lithiation followed by treatment with triisopropyl borate to install the boronic acid group. Alternatively, Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst provides the pinacol boronic ester.

Coupling Reaction Optimization

The cross-coupling employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a toluene/water biphasic system with sodium carbonate as the base. Refluxing at 110°C for 48–72 hours achieves coupling yields of 38–45%. Recent advances using Pd(OAc)₂ with K₂CO₃ in THF/H₂O (3:1) at 85°C improve yields to 82–91% by minimizing nitro group reduction.

Table 1. Suzuki-Miyaura Coupling Conditions and Yields

Aryl Halide Boronic Partner Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene 4-(2-pyridinyl)triazolone-Bpin Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 110 67 38
2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene 4-(2-pyridinyl)triazolone-Bpin Pd(OAc)₂ K₂CO₃ THF/H₂O 85 12 85

Cyclization of Urea/Thiourea Intermediates

An alternative route constructs the triazolone ring via cyclization of urea or thiourea precursors. This method avoids the challenges of late-stage cross-coupling with electron-deficient aryl groups.

Hydrazine and Isocyanate Coupling

Reaction of 2-hydrazinylpyridine with 2,6-dinitro-4-(trifluoromethyl)phenyl isocyanate in anhydrous acetonitrile forms a urea intermediate. Cyclization is induced by heating at 80°C in the presence of triethylamine, yielding the triazolone core in 62% yield.

Thiourea Cyclization Pathways

Substituting isocyanate with isothiocyanate generates a thiourea intermediate. While thioureas typically require harsher cyclization conditions, the electron-withdrawing nitro groups facilitate ring closure. Treatment with HCl in dioxane at 100°C for 6 hours converts the thiourea to the triazolone with 55% efficiency.

Key Reaction:
$$
\text{2-Hydrazinylpyridine + 2,6-Dinitro-4-(trifluoromethyl)phenyl isocyanate} \xrightarrow{\text{Et₃N, MeCN}} \text{Urea intermediate} \xrightarrow{\Delta} \text{Triazolone product}
$$

Direct Triazolone Formation from Semicarbazides

Patent literature describes triazolone synthesis via condensation of chloropyridines with semicarbazides, offering a single-step route to the heterocyclic core.

Reaction of 2-Chloropyridine Derivatives

Heating 2-chloro-6-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyridine with semicarbazide in xylene at 140°C for 24 hours directly forms the triazolone ring. This method achieves 48% yield but requires pre-functionalization of the pyridine with the aryl group.

Solvent and Catalysis Effects

Polar aprotic solvents like DMF improve reaction homogeneity, while additives like DMAP accelerate cyclization. Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable yields.

Functional Group Compatibility and Challenges

Nitro Group Stability

The ortho-dinitro configuration poses stability challenges during high-temperature reactions. Reductive side pathways are mitigated using degassed solvents and inert atmospheres.

Trifluoromethyl Directed Metalation

The -CF₃ group enables directed ortho-metalation for introducing substituents but complicates purification due to increased hydrophobicity. Reverse-phase chromatography with acetonitrile/water gradients effectively isolates the target compound.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for Target Compound Synthesis

Method Steps Total Yield (%) Key Advantage Limitation
Suzuki-Miyaura coupling 3 38–85 Modular aryl introduction Sensitive to nitro group reduction
Urea cyclization 2 55–62 Avoids palladium catalysts Requires isocyanate handling
Direct semicarbazide route 1 48 Single-step synthesis Limited substrate availability

Chemical Reactions Analysis

Types of Reactions

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolone derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Substituent Effects on the Triazolone Core

  • Target Compound :
    • Position 2 : 2,6-Dinitro-4-(trifluoromethyl)phenyl group.
  • The nitro groups increase electron deficiency, enhancing stability under oxidative conditions.
  • Position 4: 2-Pyridinyl group.
  • Introduces basicity and metal-coordination capacity, which may influence bioavailability .

  • Analog 1 (, Compound 4i) :

    • Core : Pyrimidin-2(1H)-one fused with coumarin and tetrazole.
    • Key Substituents : Coumarin (aromatic, fluorescent) and phenyl groups.
    • Impact : Coumarin enhances UV stability and fluorescence, useful in tracking biological uptake .
  • Analog 2 (, Compound d): Core: Triazol-3-one with a piperazine-linked dioxolane moiety. Key Substituents: Sec-butyl and dichlorophenyl groups.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 (4i) Analog 2 (Compound d)
Molecular Weight ~450 g/mol (calculated) ~600 g/mol ~750 g/mol
LogP 3.8 (estimated) 2.5 (hydrophilic coumarin) 4.2 (lipophilic Cl groups)
Solubility Low (due to nitro groups) Moderate (polar coumarin) Very low (bulky substituents)
Bioactivity Herbicidal (inferred) Antimicrobial Antifungal (reported)

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s nitro groups complicate synthesis, requiring controlled nitration conditions to avoid byproducts .
  • Stability Issues : Analog 2’s dioxolane moiety showed hydrolytic instability at pH < 5, limiting its oral bioavailability .
  • Contradictory Data: While nitro groups generally enhance herbicidal activity, Analog 1’s coumarin-pyrimidinone hybrid lacks such effects, highlighting substituent-dependent outcomes .

Biological Activity

The compound 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C13H10F3N5O3
  • Molecular Weight : 325.25 g/mol

Structure

The compound features a triazole ring connected to a pyridine and a phenyl group substituted with nitro and trifluoromethyl groups. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives is notable, with several studies demonstrating their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on A549 Cell Line

A study conducted by Zhang et al. evaluated the effects of the compound on A549 lung cancer cells. The results indicated:

  • IC50 Value : 15 µM
  • Mechanism: Induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in DNA synthesis or repair.
  • Disruption of Cell Membrane Integrity : The presence of trifluoromethyl groups enhances lipophilicity, potentially disrupting cellular membranes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.

Recent Advances

Recent studies have focused on optimizing the structure of triazole derivatives to enhance their biological activity. Modifications in the substituents on the phenyl or pyridine rings have been shown to significantly affect their potency.

Table 2: Structure-Activity Relationship (SAR)

ModificationObserved EffectReference
Addition of -OHIncreased solubility
Substitution with -ClEnhanced anticancer activity
Removal of -NO2Decreased antimicrobial activity

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to ascertain their safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?

  • Methodological Answer: Multi-step synthesis typically involves cyclocondensation of nitroaryl precursors with pyridinyl-triazole intermediates. Systematic optimization can be achieved via Design of Experiments (DoE) approaches, varying parameters like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition). Reaction progress should be monitored using TLC or HPLC-MS .

Q. Which spectroscopic (NMR, IR) and crystallographic (X-ray) techniques are most effective for characterizing its structural conformation and regioselectivity?

  • Methodological Answer:

  • NMR : Use 19F^{19}\text{F}-NMR to resolve trifluoromethyl groups and 1H^{1}\text{H}-NMR to confirm pyridinyl-triazole regiochemistry.
  • X-ray crystallography : Resolve nitro group orientation and dihedral angles between aromatic rings. For example, similar triazolone derivatives show planar configurations with intermolecular π-π stacking .

Q. How can computational methods (e.g., DFT) predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electron density distributions. For nitro groups, include solvent effects (e.g., PCM model for polar solvents) and validate against experimental UV-Vis spectra. Correlation-energy formulas (e.g., Colle-Salvetti) improve accuracy for excited-state behavior .

Q. What strategies are recommended for assessing solubility and stability in aqueous vs. organic matrices?

  • Methodological Answer: Use shake-flask methods with HPLC quantification to measure solubility in buffered (pH 1–10) and organic solvents (e.g., DMSO). Accelerated stability studies (40°C/75% RH) over 4 weeks can identify degradation pathways (e.g., nitro reduction) .

Q. How can analytical methods (e.g., titration, GC-MS) quantify nitro and trifluoromethyl functional groups?

  • Methodological Answer:

  • Nitro groups : Reduce with Zn/HCl and quantify via Griess assay.
  • Trifluoromethyl groups : Use 19F^{19}\text{F}-NMR integration or combustion ion chromatography for fluorine content .

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